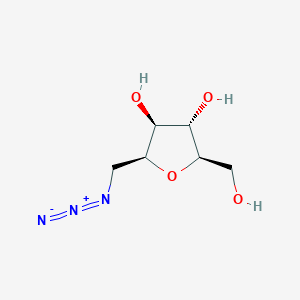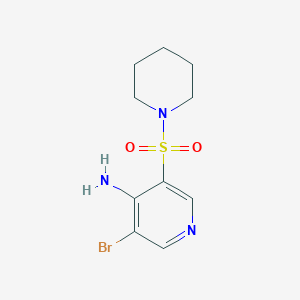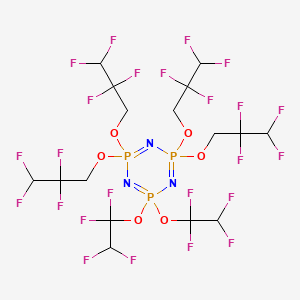
2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine is a complex organophosphorus compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple fluorinated ethoxy and propoxy groups attached to a triazatriphosphinine core, making it highly stable and resistant to chemical degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine typically involves multiple steps, starting with the preparation of the fluorinated ethoxy and propoxy precursors. These precursors are then reacted with a triazatriphosphinine core under controlled conditions to ensure the proper attachment of the fluorinated groups. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product would undergo purification steps, such as recrystallization or chromatography, to ensure high purity suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the phosphorus atoms.
Substitution: The fluorinated groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, with careful control of temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphorus compounds, while substitution reactions could introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine has several scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various organic synthesis reactions due to its stability and reactivity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups contribute to its high affinity for certain enzymes or receptors, allowing it to modulate their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazatriphosphinine
- 2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5-triazatriphosphinine
Uniqueness
The uniqueness of 2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine lies in its specific arrangement of fluorinated groups and the triazatriphosphinine core, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high stability and reactivity.
Eigenschaften
Molekularformel |
C16H14F24N3O6P3 |
|---|---|
Molekulargewicht |
893.18 g/mol |
IUPAC-Name |
2,2-bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C16H14F24N3O6P3/c17-5(18)11(29,30)1-44-50(45-2-12(31,32)6(19)20)41-51(46-3-13(33,34)7(21)22,47-4-14(35,36)8(23)24)43-52(42-50,48-15(37,38)9(25)26)49-16(39,40)10(27)28/h5-10H,1-4H2 |
InChI-Schlüssel |
BVKBTOHYTHLVAA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)F)(F)F)OP1(=NP(=NP(=N1)(OC(C(F)F)(F)F)OC(C(F)F)(F)F)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11824863.png)
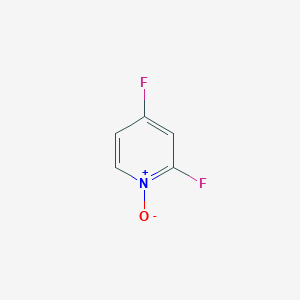

![4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone](/img/structure/B11824881.png)

![(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one](/img/structure/B11824912.png)
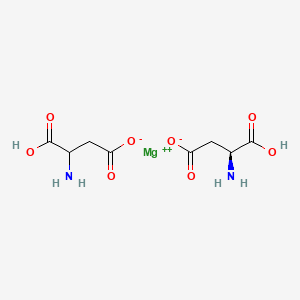
![tert-Butyl ethyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11824927.png)
![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)
![[(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B11824949.png)
![1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B11824957.png)
